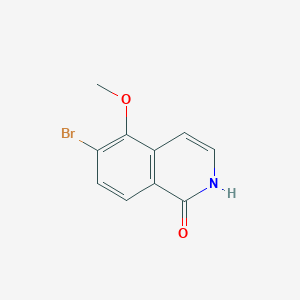

6-Bromo-5-methoxyisoquinolin-1(2H)-one

Beschreibung

6-Bromo-5-methoxyisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a methoxy group at the 5-position and a bromine atom at the 6-position of the isoquinoline ring system. Isoquinolinones are nitrogen-containing heterocycles with significant pharmacological relevance, often serving as key scaffolds in bioactive molecules and natural products .

Eigenschaften

Molekularformel |

C10H8BrNO2 |

|---|---|

Molekulargewicht |

254.08 g/mol |

IUPAC-Name |

6-bromo-5-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

YBZZWGBSFOIQTI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC2=C1C=CNC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-5-methoxyisoquinolin-1(2H)-on beinhaltet typischerweise die Bromierung und Methoxylierung von Isoquinolin-Derivaten. Ein üblicher Syntheseweg kann Folgendes umfassen:

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können großtechnische Bromierungs- und Methoxylierungsprozesse umfassen, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Brom-5-methoxyisoquinolin-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung in entsprechende Chinon-Derivate unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktion des Bromatoms zu einem Wasserstoffatom unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LAH) oder katalytischer Hydrierung.

Substitution: Nucleophile Substitutionsreaktionen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethanolat in Methanol zur Methoxylierung.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Isoquinolin-Derivate ohne das Bromatom.

Substitution: Isoquinolin-Derivate mit verschiedenen Substituenten, die das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

6-Bromo-5-methoxyisoquinolin-1(2H)-one has been identified as a promising candidate in drug development, particularly for its potential effects on various biological targets.

Key Areas of Investigation:

- Anticancer Activity: Research indicates that isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one, may interact with kinases involved in cancer progression. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, suggesting a potential role in targeted cancer therapies .

- Neuropharmacology: The compound's interaction with neurotransmitter receptors highlights its possible applications in treating neurological disorders. By binding to specific receptors, it may modulate neurotransmission, offering therapeutic avenues for conditions such as depression or anxiety .

Synthesis and Chemical Properties

The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. The presence of both bromine and methoxy groups contributes to its reactivity and biological activity.

Common Synthetic Routes:

- Bromination and Methoxylation: Initial steps often include bromination of isoquinoline derivatives followed by methoxylation. These reactions are crucial for establishing the compound's unique structure .

- Reactivity Patterns: The compound can undergo various chemical transformations typical of isoquinoline derivatives, allowing for the development of new analogs with enhanced biological activities .

The biological activities of 6-Bromo-5-methoxyisoquinolin-1(2H)-one are primarily attributed to its ability to interact with specific enzymes and receptors.

Mechanistic Insights:

- Binding Affinity Studies: Interaction studies have shown that this compound exhibits significant binding affinity towards various biological targets. For instance, it may inhibit certain bromodomains involved in gene regulation, which is a critical mechanism in cancer biology .

- Antimicrobial Properties: Related studies have demonstrated that isoquinoline derivatives possess antimicrobial and anti-inflammatory properties, indicating that 6-Bromo-5-methoxyisoquinolin-1(2H)-one could be explored for these therapeutic areas as well .

Recent studies have highlighted the potential applications of 6-Bromo-5-methoxyisoquinolin-1(2H)-one:

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one. The findings indicated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting a potential for development as an anticancer agent .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of isoquinoline derivatives. The study found that compounds similar to 6-Bromo-5-methoxyisoquinolin-1(2H)-one could modulate neurotransmitter systems effectively, indicating their potential use in treating mood disorders .

Wirkmechanismus

The mechanism of action of 6-Bromo-5-methoxyisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Substituent Effects: Bromine vs. Chlorine: The replacement of bromine (atomic radius: 1.14 Å) with chlorine (0.99 Å) in 6-chloro-5-methoxyisoquinolin-1(2H)-one reduces molecular weight by ~60.46 g/mol and may alter reactivity due to differences in electronegativity and steric bulk . Methoxy vs.

Positional Isomerism :

- Bromine at the 6-position (target compound) versus 4-position (4-bromo-5-hydroxy analog) influences electronic distribution across the aromatic ring, affecting binding interactions in enzymatic or receptor environments .

Biologische Aktivität

6-Bromo-5-methoxyisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be represented as follows:

This structure features a bromine atom and a methoxy group attached to the isoquinoline core, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that 6-Bromo-5-methoxyisoquinolin-1(2H)-one exhibits significant antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that 6-Bromo-5-methoxyisoquinolin-1(2H)-one induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Furthermore, the compound has shown neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

The biological activities of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways related to apoptosis and inflammation.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 6-Bromo-5-methoxyisoquinolin-1(2H)-one against Staphylococcus aureus infections in vitro and in vivo. Results indicated a significant reduction in bacterial load and improved survival rates in treated mice compared to controls .

Case Study 2: Cancer Treatment

In another study, patients with advanced colorectal cancer received a treatment regimen including 6-Bromo-5-methoxyisoquinolin-1(2H)-one. The study reported a notable decrease in tumor size and improved quality of life metrics among participants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.